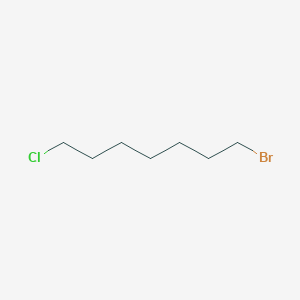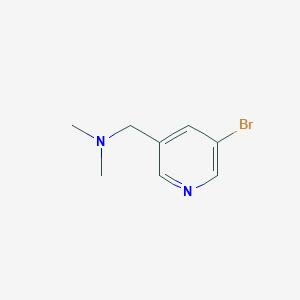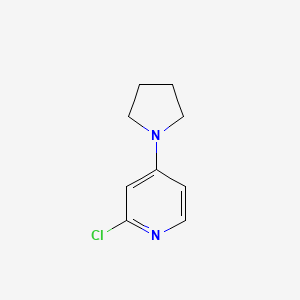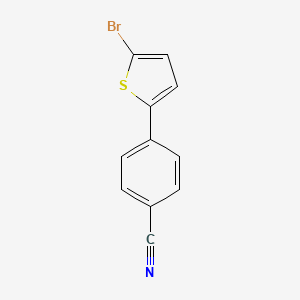
4-(5-Bromothiophen-2-yl)benzonitrile
Descripción general
Descripción
4-(5-Bromothiophen-2-yl)benzonitrile is a compound that is structurally related to various research chemicals discussed in the provided papers. Although none of the papers directly analyze this compound, they do provide insights into similar brominated thiophene compounds and their chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated thiophene compounds typically involves nucleophilic aromatic substitution reactions. For example, the synthesis of related compounds such as 4-bromo-5-nitrophthalodinitrile involves the substitution of a bromine atom followed by further chemical transformations . Similarly, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol is achieved through a reaction involving 5-bromosalicylaldehyde . These methods suggest that the synthesis of this compound could also be performed through a nucleophilic aromatic substitution, possibly using a thiophene derivative as a starting material.
Molecular Structure Analysis
The molecular structure of brominated thiophene compounds can be analyzed using various spectroscopic techniques. For instance, the paper on (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile reports the use of FT-IR, UV, (1)H and (13)C NMR techniques to investigate the spectroscopic properties of the compound . Theoretical calculations such as DFT are also employed to predict vibrational frequencies and optimized geometric parameters, which are in good agreement with experimental data. These methods could be applied to this compound to deduce its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of brominated thiophene compounds often involves further substitution reactions. For example, the synthesis of phthalocyanines from 4-bromo-5-nitrophthalodinitrile includes nucleophilic substitution of both bromine and nitro groups . This indicates that this compound may also undergo similar substitution reactions, potentially leading to the formation of various derivatives with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene compounds can be inferred from their molecular structure and reactivity. The presence of the bromine atom suggests that these compounds are likely to be relatively dense and may have higher boiling points due to the increased molecular weight. The aromatic and nitrile groups contribute to the compound's stability and reactivity. Theoretical calculations and experimental measurements can provide detailed insights into properties such as HOMO-LUMO gaps, which are indicative of a compound's electronic properties and reactivity .
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diode (OLED) Materials
4-(5-Bromothiophen-2-yl)benzonitrile and related compounds are used in the synthesis of novel fluorescent aryl-substituted thiophene derivatives, which show promise as functional materials in organic light-emitting diodes (OLEDs). The photophysical properties, such as UV-Vis absorption and photoluminescence, of these compounds have been extensively studied, highlighting their potential in advanced electronic and optoelectronic applications (Xu & Yu, 2011).
Anticancer Agents
In a study exploring the synthesis and structure of new chemical compounds, this compound was used to create a tridentate NNN ligand, which when complexed with cobalt(II) showed potential anticancer activity against U937 human monocytic cells. This indicates its potential application in the development of novel anticancer drugs (Bera et al., 2021).
Electrosynthesis
In the field of electrosynthesis, 2- or 3-bromothiophene derivatives, closely related to this compound, have been efficiently coupled with various halides using nickel catalysis. This process is significant for the development of complex molecules and has applications in synthetic chemistry (Durandetti, Périchon, & Nédélec, 1997).
Sensor Development
Compounds derived from this compound have been synthesized for use as sensors in the detection of nitroaromatic explosives. This application is crucial for security and environmental monitoring (Verbitskiy et al., 2016).
Polymer Solar Cells
In renewable energy research, derivatives of this compound have been used to create polymers with ultra-low bandgaps, suitable for capturing near-infrared light in polymer solar cells. This contributes to the development of more efficient solar energy technologies (Yu et al., 2015).
Chemical Synthesis
The compound has been utilized in various chemical syntheses, such as in microwave-assisted Suzuki cross-coupling reactions, which are essential techniques in modern organic chemistry for constructing complex molecular architectures (Dawood, Elamin, & Faraga, 2015).
Propiedades
IUPAC Name |
4-(5-bromothiophen-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNS/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVRXWYTEUTNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471435 | |
| Record name | 4-(5-bromothiophen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
415718-60-4 | |
| Record name | 4-(5-bromothiophen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)

![Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B1279572.png)
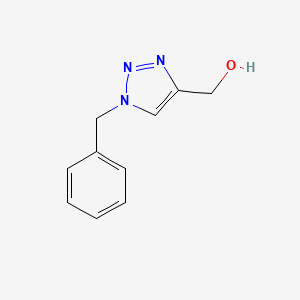
![4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1279579.png)

![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1279584.png)



